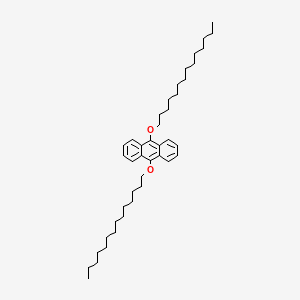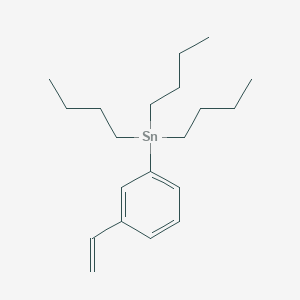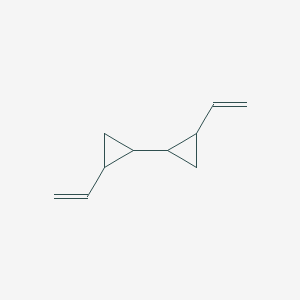![molecular formula C15H26O B14375769 16-Oxabicyclo[10.3.1]hexadec-12-ene CAS No. 89328-33-6](/img/structure/B14375769.png)
16-Oxabicyclo[10.3.1]hexadec-12-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Oxabicyclo[10.3.1]hexadec-12-ene is a bicyclic ether compound with a unique structure that has garnered interest in various fields, particularly in the fragrance industry. This compound is known for its role as an intermediate in the synthesis of fragrance ingredients such as 3-methylcyclopentadecenone (MUSCENONE®) and its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxabicyclo[10.3.1]hexadec-12-ene typically involves the reaction of 3-Methyl-1,5-cyclopentadecanedione with a metal or metalloid alkoxide. This reaction is carried out under controlled conditions to ensure high yield and purity . The process can be scaled up for industrial production, making it a viable method for large-scale synthesis .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of advanced techniques to maintain consistency and efficiency. The reaction is often conducted in the presence of catalysts such as Raney copper or Raney nickel, which facilitate the cyclodehydrogenation-dehydration of the intermediate diol . This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
16-Oxabicyclo[10.3.1]hexadec-12-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other useful intermediates.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of other compounds, particularly in the fragrance industry .
Scientific Research Applications
16-Oxabicyclo[10.3.1]hexadec-12-ene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mechanism of Action
The mechanism by which 16-Oxabicyclo[10.3.1]hexadec-12-ene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. These products can then interact with biological systems, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene: A similar compound used in the fragrance industry.
3-Methyl-1,5-cyclopentadecanedione: Another intermediate in the synthesis of fragrance ingredients.
Uniqueness
16-Oxabicyclo[10.3.1]hexadec-12-ene stands out due to its unique bicyclic structure, which imparts specific chemical properties that are valuable in various applications. Its ability to serve as an intermediate in the synthesis of high-value fragrance ingredients highlights its importance in the industry.
Properties
CAS No. |
89328-33-6 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
16-oxabicyclo[10.3.1]hexadec-1(15)-ene |
InChI |
InChI=1S/C15H26O/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h12,15H,1-11,13H2 |
InChI Key |
NLXIBWRIRQJZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=CCCC(O2)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



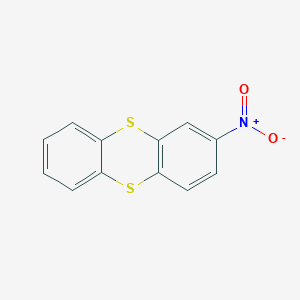

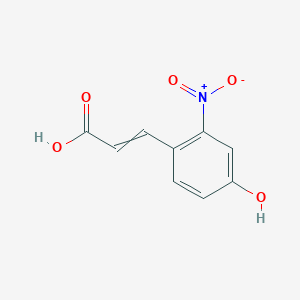
![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
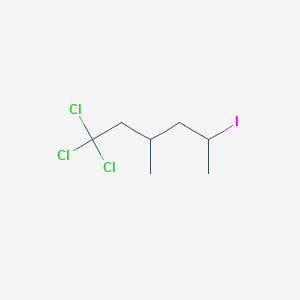
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
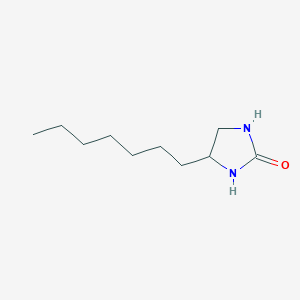
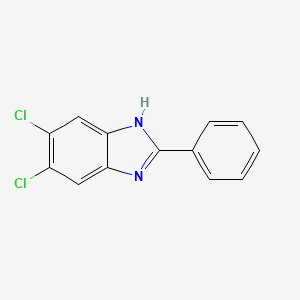
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
